molecular formula C13H10N2O B1419099 4-(5-Methyl-2-oxo-1(2H)-pyridinyl)benzonitrile CAS No. 1198411-34-5

4-(5-Methyl-2-oxo-1(2H)-pyridinyl)benzonitrile

Cat. No.: B1419099
CAS No.: 1198411-34-5
M. Wt: 210.23 g/mol
InChI Key: YGNLAKNPHZNQGX-UHFFFAOYSA-N
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Description

4-(5-Methyl-2-oxo-1(2H)-pyridinyl)benzonitrile (CAS: 1198411-34-5) is a heterocyclic compound comprising a benzonitrile moiety linked to a 5-methyl-2-oxo-pyridinyl group. Its molecular formula is C₁₃H₁₀N₂O, with a molecular weight of 210.23 g/mol. Key physicochemical properties include a polar surface area (PSA) of 45.79 Ų, an octanol-water partition coefficient (XLogP3) of 2.02, a density of 1.23 g/cm³, and a boiling point of 423.2°C . The compound is commercially available through suppliers like Conier Chem&Pharma Limited, which highlights its relevance in pharmaceutical and chemical synthesis .

Properties

IUPAC Name

4-(5-methyl-2-oxopyridin-1-yl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O/c1-10-2-7-13(16)15(9-10)12-5-3-11(8-14)4-6-12/h2-7,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGNLAKNPHZNQGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=O)C=C1)C2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00659294
Record name 4-(5-Methyl-2-oxopyridin-1(2H)-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00659294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1198411-34-5
Record name 4-(5-Methyl-2-oxopyridin-1(2H)-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00659294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

4-Amino-5-methylpyridone, a key intermediate for synthesizing Finerenone, can be prepared by reacting chloromethyl-amino-pyridine with KOH in methanol within an autoclave at elevated temperatures ranging from 160°C to 200°C, with a preference for 180°C. The process avoids large excesses of solvent and uses more environmentally friendly reagents, making it suitable for industrial scaling.

An improved process involves hydrogenating nitro-N-oxide over a platinum catalyst to produce chloromethyl-amino-pyridine, which then reacts with potassium hydroxide (KOH) in methanol in an autoclave. The use of 1% platinum (Pt) + 2% vanadium (V) on carbon powder as a catalyst is noted. This method achieves a high purity (>99%) with an 84% total yield via two chemical steps, starting from nitro-N-oxide.

Example Procedure:

  • 4.0 g of chloromethyl-amino-pyridine is placed in 40 mL of methanol in a pressure reactor, and 12.5 g of potassium hydroxide (KOH) is added.
  • The mixture is heated to 180°C for 16 hours, with the pressure building up to 12.5 bar.
  • The reaction solution is cooled, and the process is repeated five times with 4.0 g of the starting compound each time, combining the reaction solutions after cooling.

Synthesis of Hydantoin Androgen Receptor Antagonists

The synthesis of hydantoin androgen receptor antagonists involves multiple steps, including deprotonation-hydroxyalkylation of the carbon of the thiohydantoin ring and conversion of thiohydantoin to the corresponding hydantoin.

Reaction Scheme:

  • Alkylation of commercially available anilines with 2-bromopropionic acid yields compounds 3a-k with yields ranging from 20% to 88%.
  • Immediate cyclization with 4-isothiocyanato-2-(trifluoromethyl)benzonitrile provides phenylthiohydanthoins 5a-k as racemic mixtures in good yields (72–76%).
  • Kithiation of 5a-k with lithium bis(trimethylsilyl)amide at −78 °C, followed by the addition of paraformaldehyde, yields a mixture of diastereoisomeric compounds (±)- 6a-k .
  • 6h with Fe/HCl produces compound 8 (91% yield).
  • Compound 8 is acetylated with acetyl chloride to give the final product (±)- 9 in 54% yield.
  • Thiohydantoin (±)- 9 is transformed to hydantoin (±)- 10 in 41% yield via sodium periodate and catalytic ruthenium trichloride.
  • Compounds (±)- 11a,b are obtained in high yield (40–78%) from the methoxy derivatives ((±)- 6f , 6f ) by demethylation using boron tribromide.

Alternative Synthesis:

  • The key intermediate 17 is generated from commercially available compound 1 via nitration, bromination, reduction, and cyanation (in 60% yield).
  • Compound 16 reacts with thiophosgene to form the key intermediate thioisocyanate 17 .
  • Cyclizing 3a , 3c, and 3k with 17, followed by TEA, affords the compounds 18a-c .
  • The lithiation of 18a-c with lithium bis(trimethylsilyl)amide at −78 °C, followed by the addition of paraformaldehyde, provides a mixture of diastereoisomeric final products (±)- 19a-c , respectively (in 46–71% yield).

Chemical Reactions Analysis

Types of Reactions

4-(5-Methyl-2-oxo-1(2H)-pyridinyl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The methyl group can be oxidized to form a carboxyl group.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The benzonitrile moiety can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the nitrile group.

Major Products Formed

    Oxidation: 4-(5-Carboxy-2-oxo-1(2H)-pyridinyl)benzonitrile.

    Reduction: 4-(5-Methyl-2-oxo-1(2H)-pyridinyl)benzylamine.

    Substitution: Various substituted benzonitrile derivatives depending on the nucleophile used.

Scientific Research Applications

4-(5-Methyl-2-oxo-1(2H)-pyridinyl)benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(5-Methyl-2-oxo-1(2H)-pyridinyl)benzonitrile involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds to 4-(5-Methyl-2-oxo-1(2H)-pyridinyl)benzonitrile often feature variations in substituents, ring systems, or functional groups, leading to divergent physicochemical and biological properties. Below is a detailed comparison:

Table 1: Key Comparisons with Structurally Similar Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Modifications Notable Properties/Activities Reference
This compound C₁₃H₁₀N₂O 210.23 5-Methyl-2-oxo-pyridinyl, benzonitrile High thermal stability (bp: 423°C)
4-[4-Hydroxy-1-(2-hydroxy-propyl)-2-(4-isopropyl-phenyl)-5-oxo-2,5-dihydro-1H-pyrrole-3-carbonyl]-benzonitrile C₂₄H₂₅N₂O₄ 405.19 Hydroxypropyl, isopropyl, pyrrole-3-carbonyl Lower yield (12%), higher melting point (234–236°C)
4-Methyl-5-(4-nitrobenzylidene)-2-oxo-2,5-dihydro-1H-pyrrole-3-carbonitrile C₁₃H₁₀N₃O₃ 255.24 Nitrobenzylidene, pyrrole-3-carbonitrile Intermediate for bioactive compounds/pigments
4-[(4-Oxo-1H-pyrimidin-2-yl)amino]benzonitrile C₁₁H₈N₄O 212.21 Pyrimidinyl-amino, benzonitrile Enhanced hydrogen-bonding capacity
4-(4-Methyl-2,5-dioxo-1-(2-oxo-2-(pyridin-4-yl)ethyl)imidazolidin-4-yl)benzonitrile C₁₈H₁₅N₅O₃ 349.35 Imidazolidinone, pyridinyl-ethyl Antimicrobial activity (UPLC-MS: m/z 333 [M-H]⁻)

Structural and Functional Analysis

Substituent Effects on Reactivity and Solubility The 5-methyl-2-oxo-pyridinyl group in the parent compound contributes to moderate lipophilicity (XLogP3: 2.02), enhancing membrane permeability compared to polar derivatives like 4-[(4-Oxo-1H-pyrimidin-2-yl)amino]benzonitrile (PSA: ~70 Ų) .

Biological Relevance

  • While this compound lacks explicit bioactivity data in the evidence, its analogs demonstrate diverse applications:

  • Antimicrobial activity: Imidazolidinone derivatives (e.g., ) show promise against pathogens.
  • Bioactive intermediates : Pyrrole- and pyrimidine-based analogs (e.g., ) are precursors for pharmaceuticals and pigments.

Contrasting Features

  • Thermal Stability : The parent compound’s high boiling point (423°C) exceeds that of most analogs, likely due to its compact structure and absence of bulky substituents .
  • Synthetic Utility : Derivatives with complex substituents (e.g., hydroxypropyl in ) require rigorous optimization, whereas simpler structures (e.g., ) may offer better scalability.

Biological Activity

4-(5-Methyl-2-oxo-1(2H)-pyridinyl)benzonitrile is an organic compound characterized by a pyridine ring and a benzonitrile moiety. Its molecular formula is C13H10N2O, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms. This compound has garnered attention due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research.

Antimicrobial Properties

Preliminary studies suggest that this compound exhibits effectiveness against various bacterial strains. The compound's unique structure may contribute to its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways, making it a candidate for further development as an antimicrobial agent.

Anticancer Activity

Research indicates that this compound shows significant anticancer properties. It has been evaluated against several cancer cell lines, demonstrating cytotoxic effects that suggest potential applications in cancer therapy. For example, studies have shown that it can inhibit the growth of human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines. The mechanism of action appears to involve the induction of apoptosis in these cells, with flow cytometry assays confirming dose-dependent effects on cell viability .

Structure-Activity Relationship

The biological activity of this compound may be enhanced by its specific combination of functional groups. The presence of the methyl group and carbonyl group on the pyridine ring contributes to its unique reactivity and biological interactions compared to structurally similar compounds. For instance, compounds like 5-Methylpyridine and 4-Acetylbenzonitrile show different biological profiles due to variations in their functional groups.

Compound NameStructure FeaturesUnique Aspects
5-MethylpyridineContains a methylated pyridineLacks the benzonitrile moiety
4-AcetylbenzonitrileAcetyl group instead of carbonylDifferent functional group affecting reactivity
3-CyanopyridineContains a cyano group on the pyridineDifferent electronic properties
This compound Methyl and carbonyl groups on pyridine ringEnhanced biological activity compared to others

Study on Anticancer Activity

In a recent study examining the anticancer properties of various derivatives of pyridine compounds, this compound was found to exhibit an IC50 value in the micromolar range against MCF-7 cells. This indicates a promising level of potency compared to established chemotherapeutic agents like doxorubicin . Further investigations are needed to elucidate the precise mechanisms through which this compound induces apoptosis and inhibits cell proliferation.

The mechanism by which this compound exerts its anticancer effects is still under investigation. However, preliminary findings suggest that it may interfere with DNA replication or repair processes within cancer cells, leading to increased rates of apoptosis. Molecular docking studies are ongoing to better understand its interactions with key cellular targets involved in cancer progression.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(5-Methyl-2-oxo-1(2H)-pyridinyl)benzonitrile, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, intermediates like 4-(4-methyl-2,5-dioxoimidazolidin-4-yl)benzonitrile can be alkylated using reagents such as 4-(bromoacetyl)pyridine hydrobromide under basic conditions (e.g., sodium hydride) in solvents like 1,4-dioxane. Yield optimization requires precise stoichiometry, temperature control (70–80°C), and purification via recrystallization (methanol or ethanol). Low yields (e.g., 7%) may arise from side reactions, necessitating iterative adjustments to reaction time or catalyst loading .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

  • IR Spectroscopy : Identifies functional groups (e.g., nitrile stretch at ~2245 cm⁻¹, carbonyl at ~1630 cm⁻¹) .
  • NMR : 1H^1H NMR confirms substituent positions (e.g., aromatic protons at δ 7.6–8.9 ppm, methyl groups at δ 1.7–2.4 ppm). 13C^{13}C NMR resolves carbonyl carbons (δ 170–190 ppm) and nitrile signals (δ ~118 ppm) .
  • Mass Spectrometry : ESI-MS or UPLC-MS validates molecular weight (e.g., m/z 333 [M-H]⁻ for derivatives) and fragmentation patterns .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced biological activity?

  • Methodological Answer : SAR analysis involves systematic substitution at key positions:

  • Pyridinyl Ring : Introducing electron-withdrawing groups (e.g., -F, -Cl) improves binding to targets like IKK-2. For example, 3,5-difluoropyridinyl derivatives show higher inhibitory activity (IC₅₀ = 8.5 nM) due to enhanced electrostatic interactions .
  • Benzonitrile Moiety : Modifications (e.g., methoxy or trifluoromethyl groups) influence solubility and membrane permeability. Derivatives with 3-(trifluoromethyl)benzonitrile exhibit improved pharmacokinetic profiles .
  • Experimental Validation : Cytotoxicity assays (e.g., MTT on breast cancer cell lines) and enzymatic inhibition studies (e.g., xanthine oxidase) are used to quantify activity shifts .

Q. How should researchers resolve contradictions in biological activity data across studies?

  • Methodological Answer : Discrepancies often arise from variations in assay conditions or impurities. Strategies include:

  • Reproducibility Checks : Repeating assays with standardized protocols (e.g., identical cell lines, incubation times).
  • Purity Verification : HPLC or UPLC analysis (≥95% purity) to exclude confounding impurities .
  • Dose-Response Curves : Establishing IC₅₀ values under controlled conditions to compare potency accurately .

Q. What computational approaches are used to predict binding modes and optimize molecular interactions?

  • Methodological Answer :

  • Molecular Docking : Tools like AutoDock Vina model interactions with targets (e.g., IKK-2 active site). Key parameters include grid box size (20–25 Å) and Lamarckian genetic algorithms.
  • MD Simulations : GROMACS or AMBER assess stability of ligand-receptor complexes over 100-ns trajectories.
  • Pharmacophore Modeling : Identifies critical interaction points (e.g., hydrogen bonds with Lys44 or Glu61 in IKK-2) .

Q. What strategies address low yields or purification challenges during synthesis?

  • Methodological Answer :

  • Byproduct Mitigation : Use scavengers (e.g., polymer-supported reagents) to trap reactive intermediates.
  • Chromatography : Flash column chromatography (silica gel, hexane/EtOAc gradient) resolves regioisomers.
  • Crystallization : Slow cooling in ethanol/water mixtures improves crystal quality for XRD validation .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(5-Methyl-2-oxo-1(2H)-pyridinyl)benzonitrile
Reactant of Route 2
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4-(5-Methyl-2-oxo-1(2H)-pyridinyl)benzonitrile

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